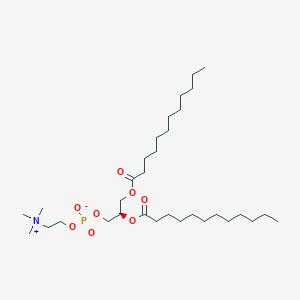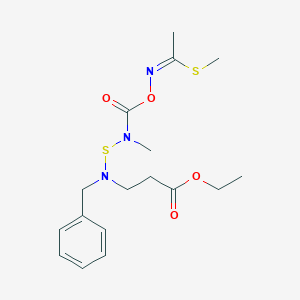
1,2-二棕榈酰-sn-甘油-3-磷酸胆碱
描述
1,2-二月桂酰-sn-甘油-3-磷酸胆碱,通常称为DLPC,是一种磷脂,属于甘油磷酸胆碱类。它由甘油骨架、两条月桂酸(十二烷酸)链和磷酸胆碱头部组成。DLPC以其在形成脂质双层中的作用而闻名,广泛应用于生物化学和生物物理研究。
科学研究应用
DLPC在科学研究中有着广泛的应用:
化学: 用作质谱中定量磷脂的标准品。
生物学: 研究其在细胞膜结构和功能中的作用。它也用于制备用于药物递送的脂质体。
医学: 研究其在治疗脂肪栓塞和降低胆固醇和甘油三酯水平方面的潜力。
作用机制
DLPC主要通过掺入细胞膜发挥其作用,影响膜流动性和通透性。它还可以作为信号分子,调节各种细胞通路。 例如,DLPC已被证明通过脂质过氧化介导的p38信号传导增强脂肪组织褐变,这可能对肥胖治疗有影响 .
生化分析
Biochemical Properties
DLPC plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, DLPC is an LRH-1 agonist ligand . The nature of these interactions is often determined by the specific biochemical context in which they occur.
Cellular Effects
DLPC has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, DLPC treatment can increase insulin sensitivity in muscle cells treated with palmitate ester .
Molecular Mechanism
At the molecular level, DLPC exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, DLPC can increase the expression level of peroxisome proliferator-activated receptor alpha (PPARα) in C2C12 myocytes .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of DLPC can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of DLPC can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
DLPC is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
DLPC is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of DLPC and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
DLPC可以通过甘油与月桂酸的酯化反应合成,然后用磷酸胆碱对所得的二酰甘油进行磷酸化。该反应通常涉及使用催化剂和特定的反应条件,以确保高产率和纯度。该过程可以概括如下:
酯化: 甘油在硫酸等催化剂存在下与月桂酸反应生成1,2-二月桂酰-sn-甘油。
磷酸化: 然后在三乙胺等碱的存在下,使用磷酸胆碱氯化物对二酰甘油进行磷酸化,得到DLPC。
工业生产方法
DLPC的工业生产涉及类似的合成路线,但规模更大。该工艺针对效率、产率和纯度进行了优化。 高效液相色谱 (HPLC) 常用于纯化最终产品,以确保其符合药物和研究应用所需的标准 .
化学反应分析
反应类型
DLPC会发生各种化学反应,包括:
氧化: DLPC会发生氧化反应,特别是在不饱和脂肪酸链上,导致形成过氧化物和其他氧化产物。
水解: DLPC中的酯键可被磷脂酶等酶水解,导致月桂酸和甘油磷酸胆碱的释放。
取代: DLPC可以参与取代反应,其中磷酸胆碱头部被其他官能团取代。
常见试剂和条件
氧化: 过氧化氢或氧气等试剂,在催化剂存在下。
水解: 磷脂酶A2等酶,在生理条件下。
取代: 各种亲核试剂,在受控的pH和温度条件下。
主要产品
氧化: 过氧化物和醛。
水解: 月桂酸和甘油磷酸胆碱。
取代: 具有不同头部基团的修饰磷脂
相似化合物的比较
DLPC常与其他磷脂酰胆碱进行比较,例如:
1,2-二肉豆蔻酰-sn-甘油-3-磷酸胆碱 (DMPC): 结构相似,但肉豆蔻酸链取代了月桂酸。
1,2-二棕榈酰-sn-甘油-3-磷酸胆碱 (DPPC): 含有棕榈酸链,熔点较高。
1,2-二硬脂酰-sn-甘油-3-磷酸胆碱 (DSPC): 由硬脂酸链组成,在较高温度下更稳定。
属性
IUPAC Name |
[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFVSSZAOYLHEE-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904060 | |
| Record name | Dilauroyl phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18194-25-7 | |
| Record name | 1,2-Dilauroyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-alpha-Dilauroyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilauroyl phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)











